3H-4-Pyrimidinone, 3-methyl-2-methylthio-
Description
The Pyrimidinone Core Structure in Heterocyclic Chemistry
Pyrimidinone is a heterocyclic aromatic organic compound, structurally related to pyrimidine (B1678525), but with a carbonyl group in the ring. numberanalytics.com Pyrimidine itself is a six-membered ring composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. numberanalytics.compressbooks.pub The pyrimidinone structure is characterized by this pyrimidine ring with an attached oxo group. The ring atoms are sp2-hybridized, and the nitrogen atoms contribute to the aromatic system. wikipedia.org This core structure is a key building block in the synthesis of more complex molecules. nih.gov
The presence of nitrogen atoms in the ring gives pyrimidine and its derivatives basic properties. numberanalytics.com The pyrimidinone ring system is found in several essential biological molecules, including the nucleobases thymine, cytosine, and uracil, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance is a primary driver for the extensive research into pyrimidinone chemistry.
Prevalence of Pyrimidinone Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry
The pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and other molecular interactions. mdpi.com This has led to the development of numerous drugs containing the pyrimidine or pyrimidinone motif with a broad spectrum of therapeutic applications. nih.gov
Pyrimidine derivatives have shown a wide array of biological activities, including:
Anticancer nih.gov
Antibacterial nih.govwjarr.com
Antifungal wjarr.com
Anti-inflammatory nih.gov
Antihypertensive nih.gov
The versatility of the pyrimidine skeleton allows for structural modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. mdpi.com This adaptability has made pyrimidinone derivatives a continuing focus of research for the discovery of new and more effective therapeutic agents. mdpi.comnih.gov For example, novel pyrimidinone derivatives have been synthesized and evaluated for their potent cytotoxic activity against various cancer cell lines. wjarr.com Additionally, pyrimidinone-containing compounds have been investigated as potential inhibitors for enzymes like phosphodiesterase-5 (PDE5). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-methylsulfanylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECYBYGJEOBJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212672 | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-98-6 | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-(METHYLTHIO)-4(3H)-PYRIMIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio and Analogs
Synthetic Routes to the 3H-4-Pyrimidinone Core and its 2-Methylthio Derivatives
The synthesis of the 3H-4-pyrimidinone core, particularly when substituted with a 2-methylthio group, can be achieved through several strategic approaches, including the modification of existing pyrimidine (B1678525) structures and the construction of the ring system via multicomponent reactions.
Preparation from Thiouracil Derivatives
A prominent and straightforward method for the synthesis of 2-methylthio-pyrimidin-4(3H)-one derivatives involves the direct S-methylation of the corresponding 2-thiouracil (B1096) precursors. nih.govresearchgate.net Thiouracils, which are thioamide analogs of uracil, possess a reactive thiocarbonyl group that is readily susceptible to electrophilic attack by methylating agents.
The reaction typically involves treating the 2-thiouracil derivative with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.netekb.eg The base, often a carbonate or hydroxide (B78521), deprotonates the thione, forming a thiolate anion which then acts as a nucleophile, attacking the methyl group of the methylating agent to form the 2-methylthio ether. For instance, the reaction of 6-methylthiouracil with methyl iodide in the presence of anhydrous potassium carbonate leads to the formation of the corresponding 2-(methylthio)pyrimidin-4(3H)-imine. ekb.eg Similarly, enzymatic S-methylation of compounds like 6-n-propyl-2-thiouracil has also been studied, highlighting a biochemical route to this transformation. nih.gov
This S-alkylation strategy is not limited to simple methyl groups; other alkyl halides can also be employed to introduce a variety of substituents at the sulfur atom. For example, reacting 6-methyl-2-thiopyrimidin-4(3H)-one with 2-(chloromethyl)oxirane in the presence of potassium hydroxide yields the corresponding 2-(3-chloro-2-hydroxy-propylthio) derivative. researchgate.net
Multicomponent Reaction Paradigms (e.g., Biginelli Reaction Analogs)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like 3H-4-pyrimidinones from simple, readily available starting materials. nih.govnih.gov The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgresearchgate.net
Modifications of the classical Biginelli reaction are particularly relevant for the synthesis of 2-methylthio-pyrimidinone derivatives. nih.gov In these analogs, an S-alkylisothiourea is used in place of urea or thiourea. rsc.org The general mechanism, often catalyzed by Brønsted or Lewis acids, involves the initial condensation of the aldehyde and the β-dicarbonyl compound, followed by the addition of the isothiourea and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring. wikipedia.orgresearchgate.net A one-pot synthesis of 4-pyrimidone-2-thioethers has been developed using a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, demonstrating the utility of this approach on a large scale. rsc.org
The versatility of MCRs allows for the incorporation of a wide range of substituents into the pyrimidinone core by varying the aldehyde, β-ketoester, and isothiourea components. beilstein-journals.orgnih.gov For example, the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved via a one-pot reaction from 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or 4-hydroxylbezylamine. nih.gov
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers significant advantages for the preparation of libraries of pyrimidinone derivatives, facilitating high-throughput screening and purification processes. nih.govbeilstein-journals.org In this approach, one of the reactants is immobilized on a solid support, and subsequent reactions are carried out in solution, with excess reagents and by-products being easily washed away. beilstein-journals.org
For the synthesis of pyrimidinone cores, a malonate ester can be bound to a resin. nih.gov This resin-bound malonate then undergoes a Knoevenagel condensation with an aldehyde. The subsequent cyclization with an N-substituted amidine, followed by oxidation and cleavage from the resin, yields the desired trisubstituted pyrimidin-6-one carboxylic acids. nih.gov This method allows for combinatorial variation at three positions of the pyrimidinone ring. nih.gov
Thiazolo-pyrimidinone derivatives have also been synthesized using a solid-phase approach. mdpi.com The strategy can involve the construction of a thiazole (B1198619) ring on the solid support, followed by cyclization to form the pyrimidinone ring. Functionalization can then be carried out on the resin-bound core structure before cleavage to release the final product. mdpi.comresearchgate.net For instance, an isothiocyanate-terminated resin can react with an aminopyrazine to form a cyclized thiazolo[4,5-b]pyrazine resin, which can be further functionalized. researchgate.net
Functionalization and Derivatization at Specific Positions
The 3H-4-pyrimidinone, 3-methyl-2-methylthio- scaffold possesses multiple sites amenable to further chemical modification, allowing for the fine-tuning of its properties.
Alkylation Reactions at Nitrogen and Sulfur Centers (e.g., S-Methylation, N-Alkylation)
As previously discussed in the synthesis from thiouracils (Section 2.1.1), the sulfur atom at the C2 position is readily alkylated. nih.gov The resulting 2-methylthio group can itself be a target for further reactions, although it is generally stable.
Alkylation at the nitrogen atoms of the pyrimidinone ring is also a key functionalization strategy. The N3 position is already substituted with a methyl group in the target compound. However, in related pyrimidinone systems, N-alkylation is a common transformation. For instance, N-alkylated-2-thiobenzylpyrimidines can be obtained through a nucleophilic substitution reaction on the nitrogen in a basic medium. researchgate.net This highlights that the ring nitrogens can be reactive centers for introducing further diversity. The choice of base and solvent is crucial in directing the selectivity of alkylation between the nitrogen and sulfur atoms in related thiopyrimidine systems.
The table below summarizes typical alkylation reactions on pyrimidinethione and thiouracil scaffolds.
| Starting Material | Reagent | Product Type | Reference |
| 6-n-propyl-2-thiouracil | Methylating agent | S-methylated pyrimidinone | nih.gov |
| 2-Thiouracil derivative | Methyl iodide / Dimethyl sulfate | 2-Methylthio-pyrimidinone | researchgate.netekb.eg |
| 6-Methyl-2-thiopyrimidin-4(3H)-one | 2-(Chloromethyl)oxirane | S-alkylated pyrimidinone | researchgate.net |
| 2-Thiopyrimidines | Benzyl halides | N-alkylated-2-thiobenzylpyrimidine | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions at C2
The 2-methylthio group on the pyrimidinone ring is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide variety of substituents at this position. The pyrimidine ring, being an electron-deficient heterocycle, facilitates SNAr reactions, particularly at the C2 and C4 positions which are activated by the ring nitrogens. stackexchange.comechemi.com
In the SNAr mechanism, a nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization. stackexchange.comechemi.com Subsequently, the methylthio group departs as a leaving group (methanethiolate), resulting in the substituted product.
A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of diverse libraries of 2-substituted pyrimidinones (B12756618). The reactivity of the alkylthio group in various nitrogen-containing heterocyclic compounds has been well-documented, establishing it as a versatile handle for synthetic transformations. rsc.org For example, in the synthesis of thiazolo-pyrimidinone derivatives, the 2-methylthio group can be oxidized to a methylsulfonyl group, which is an even better leaving group, to facilitate substitution with nucleophiles like amines. mdpi.com Theoretical studies on related thiophene (B33073) systems have also provided insights into the mechanism and reactivity in SNAr reactions. nih.gov
The table below provides a general overview of SNAr reactions at the C2 position.
| Substrate | Nucleophile | Product | Significance | Reference |
| 2-Alkylthio-pyrimidine | Amines, Alkoxides, Thiolates | 2-Substituted pyrimidine | Introduction of diverse functional groups | stackexchange.comechemi.comrsc.org |
| 2-Methylthio-thiazolo[4,5-d]pyrimidin-7(6H)-one | Amine (after oxidation to sulfone) | 2-Amino-thiazolo[4,5-d]pyrimidin-7(6H)-one | Demonstrates activation by oxidation for easier substitution | mdpi.com |
| 2,4-Dichloropyrimidine | Amines | 2,4-Disubstituted pyrimidine | Highlights the reactivity of C2 and C4 positions | stackexchange.com |
Oxidation of the Methylthio Moiety to Sulfone Derivatives
The oxidation of the methylthio group in 2-(methylthio)pyrimidinone systems to the corresponding sulfoxide (B87167) and sulfone is a key transformation, as the resulting methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This conversion significantly enhances the reactivity of the C-2 position of the pyrimidinone ring, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Various oxidizing agents have been employed for this purpose. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. For instance, controlled oxidation, often with one equivalent of the oxidizing agent at lower temperatures, typically yields the sulfoxide, whereas an excess of the oxidant and/or higher temperatures drives the reaction to completion to form the sulfone. organic-chemistry.orgorganic-chemistry.org
A study on the synthesis of quinazolinone derivatives, which are structurally analogous to pyrimidinones, demonstrated the effective oxidation of a methylthio group to a sulfonyl group. In this work, a 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one was treated with excess hydrogen peroxide at room temperature for 4-5 hours to yield the corresponding 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)quinazolin-4(3H)-one. jocpr.comresearchgate.net This transformation underscores the feasibility and utility of this oxidative process in related heterocyclic systems.
Recent advancements have also focused on developing more environmentally benign and selective oxidation methods. The use of catalysts in conjunction with oxidants like hydrogen peroxide can improve efficiency and selectivity. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfones with H₂O₂. organic-chemistry.org
The resulting 2-(methylsulfonyl)pyrimidinone derivatives are highly valuable in medicinal chemistry and drug discovery. The methylsulfonyl group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C-2 position. This strategy was employed in the discovery of a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where a pyrimidine-4-carboxamide (B1289416) scaffold was modified. nih.gov
Table 1: Oxidation of Methylthio Groups in Heterocyclic Compounds
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-substituted 5-methyl-4-methylthio-1,3-oxazoles | m-CPBA | 4-Methylsulfonyl derivatives | organic-chemistry.org |
| 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one | H₂O₂ | 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)quinazolin-4(3H)-one | jocpr.com |
| β-Piperidinoethylsulfides | m-chloroperbenzoic acid | Vinylsulfone (via Cope-type elimination of N-oxide and sulfone intermediate) | organic-chemistry.org |
Cyclization and Annulation Reactions for Fused Heterocyclic Systems
The pyrimidinone ring serves as a versatile scaffold for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions lead to the formation of polycyclic structures with diverse pharmacological properties. The 2-methylthio group and the endocyclic nitrogen atoms of the pyrimidinone core are often key participants in these transformations.
One common strategy involves the reaction of a suitably functionalized pyrimidinone with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core. For instance, fused thiazolo[2,3-b]pyrimidinones have been synthesized from Biginelli intermediates. nih.gov This approach highlights the utility of the pyrimidinone scaffold in building more complex heterocyclic architectures.
In a relevant study, 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile was treated with methylisothiocyanate to yield a thienopyrimidine derivative. This intermediate was then further reacted with methyl iodide to give 3-methyl-2-(methylthio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine. Subsequent thermal fusion with hydrazine (B178648) hydrate (B1144303) afforded the corresponding 2-hydrazinyl derivative, which could be cyclized to form triazolopyrimidines. ekb.eg These transformations demonstrate how the 2-methylthio group can be a precursor to other functionalities that facilitate cyclization.
The general approach for these cyclization reactions often involves the initial formation of a pyrimidinone derivative with a reactive group at the C-2 position, which can then undergo an intramolecular or intermolecular reaction to form the fused ring system.
Table 2: Examples of Cyclization and Annulation Reactions
| Starting Material | Reagent(s) | Fused System | Reference |
|---|---|---|---|
| Biginelli intermediates | 3-(2-oxo-2H-chromen-3-yl)-1-aryl-1H-pyrazole-4-carbaldehyde | Thiazolo[2,3-b]pyrimidinones | nih.gov |
| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | 1. Methylisothiocyanate 2. Methyl iodide 3. Hydrazine hydrate | Triazolopyrimidines | ekb.eg |
Halogenation and Other Electrophilic Substitutions
Electrophilic substitution reactions on the pyrimidinone ring, particularly halogenation, provide a direct route to functionalized derivatives that are valuable for further synthetic modifications, such as cross-coupling reactions. The position of substitution is dictated by the directing effects of the substituents on the ring.
Direct halogenation of pyrazolo[1,5-a]pyrimidines, a related fused heterocyclic system, has been achieved with high regioselectivity. An efficient method for the C3 halogenation of these compounds uses potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov The proposed mechanism involves an electrophilic substitution pathway. nih.gov Another study reported a K₂S₂O₈-promoted tandem cyclization and oxidative halogenation to access 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov
While direct electrophilic substitution on the pyrimidinone ring itself can be challenging due to the electron-deficient nature of the ring, the substituents on the ring can influence its reactivity. For the specific compound 3H-4-Pyrimidinone, 3-methyl-2-methylthio-, electrophilic attack would likely occur at a position activated by the substituents or on an appended aromatic ring if present.
Other electrophilic substitution reactions, such as nitration and sulfonation, are fundamental transformations in aromatic chemistry. masterorganicchemistry.com These reactions typically require strong acidic conditions, using reagents like a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid for sulfonation. masterorganicchemistry.comlibretexts.org The application of these reactions to the pyrimidinone core would depend on the stability of the starting material under these harsh conditions.
Table 3: Halogenation of Pyrimidine-related Heterocycles
| Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Potassium halide salts, PIDA, H₂O | C3-Halogenated pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-methyl-1H-pyrazol-3-amine and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | NaI, K₂S₂O₈, H₂O | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |
Catalytic Approaches in Pyrimidinone Synthesis
Catalytic methods for the synthesis of pyrimidinones are highly sought after as they often offer improved yields, milder reaction conditions, and greater efficiency compared to classical methods. A variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed to facilitate the construction of the pyrimidinone ring.
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones. derpharmachemica.com Numerous catalytic systems have been developed to improve the efficiency and scope of this reaction. For example, MgBr₂ has been used as an efficient catalyst for the synthesis of dihydropyrimidinones, offering advantages such as high yields and environmental friendliness. derpharmachemica.com Other catalysts reported for the Biginelli reaction include CuCl₂·2H₂O with HCl, triethylammonium (B8662869) acetate (B1210297) ionic liquid, and p-toluene sulphonic acid (PTSA). nih.govmdpi.com
Transition metal catalysis has also emerged as a powerful tool for pyrimidinone synthesis. Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Copper-catalyzed tandem reactions have also been utilized to construct pyrimidinone rings. mdpi.com
These catalytic approaches not only provide efficient access to the core pyrimidinone structure but also allow for the introduction of a wide range of substituents by varying the starting components. The development of novel catalytic systems continues to be an active area of research, aiming for more sustainable and versatile synthetic routes to this important class of heterocycles.
Table 4: Catalytic Methods for Pyrimidinone Synthesis
| Reaction Type | Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| Biginelli Reaction | MgBr₂ | High yield, environmentally friendly | derpharmachemica.com |
| Biginelli Reaction | CuCl₂·2H₂O, HCl | Solvent-free grindstone chemistry | nih.gov |
| Biginelli Reaction | Triethylammonium acetate ionic liquid | Good antibacterial activity of products | nih.gov |
| Three-component condensation | p-Toluene sulphonic acid (PTSA) | Cost-effective, high yields | mdpi.com |
| [3+1+1+1] Cycloaddition | Iridium-pincer complex | Regioselective, from amidines and alcohols | mdpi.comorganic-chemistry.org |
Physicochemical and Theoretical Aspects of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Structure and Reactivity
Tautomeric Equilibria and Proton Migration in Pyrimidinone Systems
Theoretical Investigations of Tautomeric Stability (e.g., MNDO, HF/6-31G, MP2/6-31G)
Quantum chemical calculations are powerful tools for assessing the relative stabilities of tautomers. Various computational methods, from semi-empirical to ab initio, have been employed to study tautomerism in pyrimidinone and related heterocyclic systems.
Semi-empirical methods , such as MNDO (Modified Neglect of Diatomic Overlap) , provide a computationally efficient way to estimate the energetic differences between tautomers. While less accurate than higher-level methods, MNDO can offer valuable qualitative insights into the predominant tautomeric forms.
Ab initio methods , such as Hartree-Fock (HF) with basis sets like 6-31G , provide a more rigorous theoretical treatment by solving the Schrödinger equation without empirical parameters. These calculations generally offer better geometric and energetic predictions. For even greater accuracy, Møller-Plesset perturbation theory (MP2) , often with the 6-31G basis set, can be used. MP2 calculations incorporate electron correlation effects, which are often crucial for accurately describing the subtle energy differences between tautomers.
For analogous 2-thiouracil (B1096) systems, theoretical studies have shown that the thione form is generally more stable than the thiol form in the gas phase. nih.gov Density functional theory (DFT) calculations on related 2-pyrimidinethiol/2(1H)-pyrimidinethione systems have predicted the thiol form to be more stable in the gas phase, but the thione form to be significantly more stable in aqueous solution. nih.gov
Table 1: Representative Theoretical Stability of Pyrimidinethione Tautomers
| Tautomer Form | Computational Method | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) |
| Thione | MNDO | 0.0 |
| Thiol (O-H) | MNDO | +5.2 |
| Thiol (S-H) | MNDO | +3.8 |
| Thione | HF/6-31G | 0.0 |
| Thiol (O-H) | HF/6-31G | +4.5 |
| Thiol (S-H) | HF/6-31G | +2.9 |
| Thione | MP2/6-31G | 0.0 |
| Thiol (O-H) | MP2/6-31G | +4.1 |
| Thiol (S-H) | MP2/6-31G | +2.5 |
Note: This table is illustrative and based on typical results for similar thiopyrimidine systems. The values are not specific experimental or calculated data for 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.
Influence of Solvent and Hydrogen Bonding on Tautomerism
The tautomeric equilibrium of pyrimidinone derivatives is highly sensitive to the surrounding environment, particularly the solvent. jlu.edu.cnnih.govnih.gov Solvents can influence tautomer stability through both nonspecific dielectric effects and specific interactions like hydrogen bonding.
Polar solvents tend to stabilize more polar tautomers. jlu.edu.cn For instance, in the 2-pyridinethiol/2-pyridinethione equilibrium, the thione form has a significantly larger dipole moment and is therefore favored in polar solvents. jlu.edu.cn Computational studies using continuum solvent models, such as the Polarizable Continuum Model (PCM) , can effectively simulate these solvent effects. jlu.edu.cnnih.govnih.gov
Hydrogen bonding plays a critical role, especially in protic solvents like water or alcohols. nih.gov These solvents can act as both hydrogen bond donors and acceptors, potentially forming hydrogen-bonded bridges that facilitate proton transfer and alter the relative energies of the tautomers. In some cases, the presence of water molecules can lower the activation energy for tautomerization by promoting proton transfer through a cyclic transition state. nih.gov
Reaction Mechanism Elucidation (e.g., Ozonization Pathways of Thiocarbonyl Moieties)
Understanding the reaction mechanisms of pyrimidinones (B12756618) is crucial for predicting their chemical transformations. The ozonolysis of the thiocarbonyl (C=S) group is a potential reaction pathway, though less studied than the ozonolysis of carbon-carbon double bonds.
The generally accepted mechanism for the ozonolysis of alkenes is the Criegee mechanism . msu.edudokumen.pubnumberanalytics.commasterorganicchemistry.comkhanacademy.org This mechanism involves the following steps:
A 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide).
A cycloreversion of the molozonide to yield a carbonyl compound and a carbonyl oxide (Criegee intermediate).
A subsequent 1,3-dipolar cycloaddition of the carbonyl oxide and the carbonyl compound to form a more stable secondary ozonide (1,2,4-trioxolane).
While this mechanism is well-established for alkenes, its application to thiocarbonyls is more speculative. It is plausible that ozone could react with the C=S bond in a similar fashion, leading to the formation of a thio-ozonide intermediate. The subsequent fragmentation and rearrangement would likely be influenced by the different electronic properties of sulfur compared to carbon. The greater polarizability and lower electronegativity of sulfur could affect the stability and reactivity of the intermediates. Theoretical studies would be invaluable in elucidating the precise energy profile and intermediates of this reaction pathway for 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.
Conformational Analysis and Stereochemical Considerations
The pyrimidinone ring in 3H-4-Pyrimidinone, 3-methyl-2-methylthio- is largely planar due to its aromatic character. However, the exocyclic methyl and methylthio groups can exhibit rotational freedom, leading to different conformers. The orientation of these substituents relative to the pyrimidine (B1678525) ring can have significant implications for the molecule's reactivity and intermolecular interactions.
Computational methods are extensively used to explore the potential energy surface and identify stable conformers. frontiersin.orgnih.govsapub.org By systematically rotating the bonds of the exocyclic groups and calculating the corresponding energy, a conformational energy profile can be generated. The most stable conformations will correspond to the minima on this energy surface.
For the methylthio group, the orientation of the S-methyl bond relative to the pyrimidine ring will be a key conformational parameter. Steric hindrance between the methyl groups and adjacent atoms on the ring will play a major role in determining the preferred conformation. sapub.org
Table 2: Hypothetical Rotational Barriers for Exocyclic Groups
| Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| Ring-S bond | HF/6-31G | 2.5 |
| S-CH₃ bond | HF/6-31G | 1.8 |
| Ring-N-CH₃ bond | HF/6-31G | 1.2 |
Note: This table is for illustrative purposes, showing typical rotational barriers for similar chemical groups. The values are not specific calculated data for 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.
Electronic Structure Properties and Reactivity Predictions
The electronic structure of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- governs its reactivity towards electrophiles and nucleophiles. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its electronic properties.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. researchgate.netnih.gov Calculations can reveal the sites most susceptible to electrophilic or nucleophilic attack. The nitrogen atoms, the oxygen of the carbonyl group, and the sulfur atom all possess lone pairs of electrons and are potential sites for electrophilic attack or protonation. Conversely, the carbon atoms of the pyrimidine ring can be subject to nucleophilic attack, depending on the electron-withdrawing or -donating nature of the substituents.
Structure Activity Relationship Sar and Molecular Modeling of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of pyrimidinone derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.netnih.gov SAR studies on related pyrimidinone and thienopyrimidinone scaffolds have revealed several key structural features that govern their efficacy.
The core of the issue is the 2,3-disubstituted pyrimidinone ring. The 2-methylthio group is a crucial starting point for modification. It can be replaced by various amines, alkyl, or aryl groups to modulate activity. For instance, in related quinazolinone series, the 2-methylthio group was found to be a good scaffold for developing compounds with analgesic and anti-inflammatory activities. nih.gov
Substitutions at the N-3 position of the pyrimidinone ring are critical for activity. In many pyrimidinone-based compounds, this position is often substituted with various aryl, alkyl, or heterocyclic moieties to explore the binding pocket of target enzymes. nih.govnih.gov For example, studies on 2,4(1H,3H)-pyrimidinediones showed that homocyclic moieties like cyclopropyl (B3062369) or phenyl at the N-1 position (analogous to N-3 in the target compound's numbering system) significantly contributed to antiviral activity. nih.gov
The pyrimidine (B1678525) ring itself serves as a critical scaffold. Modifications, such as the addition of a benzoyl group at the C-6 position of the pyrimidinedione ring, have been shown to greatly enhance antiviral potency. nih.gov In thieno[2,3-d]pyrimidin-4(3H)-ones, substituents at the C-2 and C-3 positions are pivotal. For analgesic and anti-inflammatory activity, compounds with specific substitutions at these positions showed potency comparable to the reference drug diclofenac (B195802). nih.gov Research on pyridine (B92270) derivatives has shown that the number and position of substituents like methoxy (B1213986) groups can significantly impact antiproliferative activity, with more substituents often leading to increased potency. nih.gov
| Position on Pyrimidinone Core | Type of Substituent | Impact on Biological Activity | Source |
|---|---|---|---|
| N-3 | Aryl or Alkyl Groups | Crucial for modulating potency and exploring target binding pockets. nih.govnih.gov | nih.gov, nih.gov |
| C-2 | Methylthio, Amino, Aryl Groups | Serves as a key point for modification to influence analgesic, anti-inflammatory, and antimicrobial activities. nih.govnih.gov | nih.gov, nih.gov |
| C-5/C-6 (Fused Ring Analogs) | Alkyl, Benzoyl Groups | Can significantly enhance potency; for example, a benzoyl group at C-6 increased antiviral activity. nih.gov | nih.gov |
| General Substitution | Halogens, Methoxy Groups | The number and position of electron-donating or withdrawing groups can fine-tune activity profiles. nih.govnih.gov | nih.gov, nih.gov |
Pharmacophore Modeling and Generation
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov These models can be generated either based on the structure of a known ligand-target complex (structure-based) or from a set of active ligands (ligand-based). nih.govresearchgate.net
For derivatives of 3H-4-Pyrimidinone, 3-methyl-2-methylthio-, a pharmacophore model would typically consist of several key features:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 and the nitrogen atoms within the pyrimidine ring are prominent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): Depending on the substituents, amine or hydroxyl groups introduced onto the scaffold can act as hydrogen bond donors.
Hydrophobic Features (HY): The methyl group at N-3 and the methylthio group at C-2 contribute to hydrophobicity. Larger alkyl or aryl substituents would create more significant hydrophobic regions.
Aromatic Rings (AR): If aryl groups are introduced as substituents, they can participate in aromatic or pi-pi stacking interactions with the target protein. nih.gov
The generation process involves aligning active molecules and identifying common features, or analyzing the interaction pattern from a co-crystallized structure. nih.gov These models are then used as 3D queries to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. dergipark.org.trnih.gov
| Pharmacophoric Feature | Potential Origin on Scaffold | Importance in Binding | Source |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C4-Carbonyl Oxygen, Ring Nitrogens | Forms key interactions with amino acid residues like Arginine or Serine in target active sites. researchgate.netnih.gov | researchgate.net, nih.gov |
| Hydrogen Bond Donor (HBD) | Substituents (e.g., -NH2, -OH) | Provides directional interactions to anchor the ligand in the binding pocket. nih.gov | nih.gov |
| Hydrophobic (HY) | N3-Methyl, C2-Methylthio, other alkyl/aryl substituents | Engages with hydrophobic pockets in the target, contributing to affinity. nih.govnih.gov | nih.gov, nih.gov |
| Aromatic Ring (AR) | Aryl substituents | Participates in π-π stacking or hydrophobic interactions. nih.gov | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules to generate a predictive model. researchgate.netCoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. nih.govnih.gov
For pyrimidinone-related scaffolds like thieno[2,3-d]pyrimidines, CoMFA and CoMSIA studies have successfully generated models with significant predictive power (high q² and r² values). nih.govnih.gov These studies typically reveal that:
Steric Fields: The contour maps often indicate that bulky substituents are favored in some regions of the molecule for enhanced activity, while they are disfavored in others.
Electrostatic Fields: These maps highlight areas where electropositive or electronegative groups would increase or decrease biological potency.
Hydrophobic and H-bond Fields (CoMSIA): These provide crucial insights into the importance of lipophilicity and specific hydrogen bonding interactions for receptor binding. nih.gov
These models serve as a guide for designing new derivatives with potentially higher activity before their synthesis, thereby saving time and resources. nih.govnih.gov
| QSAR Study (Scaffold) | Model | Key Statistical Parameter (q²) | Key Finding | Source |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | CoMFA | 0.514 | Steric and electrostatic fields are major determinants of antihistaminic activity. nih.gov | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | CoMSIA | 0.541 | Steric, electrostatic, hydrophobic, and H-bond acceptor fields influence activity. nih.gov | nih.gov |
| Pyrrolo[3,2-d]pyrimidines | CoMFA | 0.542 | Model guided the design of potent KDR inhibitors. nih.gov | nih.gov |
| Pyrrolo[3,2-d]pyrimidines | CoMSIA | 0.552 | Provided a robust model for predicting the activity of new inhibitors. nih.gov | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It is widely used to understand the binding mode of pyrimidinone derivatives and to elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. figshare.comwum.edu.pk
Docking studies on various pyrimidinone-based inhibitors have been performed against a range of biological targets, including:
Kinases: Pyrimidine derivatives often act as ATP-mimics, binding in the hinge region of kinases. researchgate.net
Cyclooxygenase (COX) enzymes: Thienopyrimidinone derivatives have been docked into the active site of COX-2 to explain their anti-inflammatory activity. nih.gov
Proteases: The main protease (Mpro) of SARS-CoV-2 has been a target for pyrimidine-based compounds, with docking revealing key interactions that inhibit viral replication. nih.gov
DNA Gyrase: The antibacterial activity of some thienopyrimidinones has been linked to the inhibition of topoisomerase II DNA gyrase. nih.gov
These simulations typically show that the pyrimidinone core forms crucial hydrogen bonds with backbone residues of the target protein, while the various substituents at the C-2 and N-3 positions explore different sub-pockets, determining the compound's potency and selectivity. nih.govnih.gov
| Scaffold Type | Biological Target | Key Interacting Residues (Example) | Type of Interaction | Source |
|---|---|---|---|---|
| Benzothieno[3,2-d]pyrimidin-4-one | COX-2 | Arg-120, Tyr-355 | Hydrogen Bonds | nih.gov |
| Pyrido[2,3-d]pyrimidine | SARS-CoV-2 Mpro | Not specified | Hydrogen Bonds, Hydrophobic | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Topoisomerase II DNA Gyrase | Not specified | Predicted inhibition | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | c-Met/STAT3 | Not specified | Inhibition of kinase activity | nih.gov |
Ligand Efficiency and Drug-Likeness Assessment in Compound Optimization
In the process of optimizing a lead compound, it is crucial to balance potency with physicochemical properties to ensure a good pharmacokinetic profile. nih.gov Ligand efficiency (LE) and drug-likeness are key metrics used for this purpose. nih.gov
Drug-Likeness: This is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors to predict oral bioavailability. figshare.com SwissADME and Molinspiration are common software tools used to calculate these properties for new pyrimidinone derivatives. figshare.com
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). It helps in selecting smaller, more efficient fragments for lead development. nih.govnih.gov
Lipophilic Ligand Efficiency (LLE): This metric normalizes potency against lipophilicity (pIC50 - logP). It is used to guide optimization away from the trend of increasing potency by simply increasing lipophilicity, which can lead to poor ADMET properties. nih.gov
Assessing these parameters for new 3H-4-Pyrimidinone, 3-methyl-2-methylthio- derivatives is essential to ensure that the optimized compounds are not only potent but also possess favorable properties to become viable drug candidates. figshare.comnih.gov
| Metric | Definition | Importance in Drug Discovery | Source |
|---|---|---|---|
| Drug-Likeness (e.g., Rule of Five) | A set of physicochemical property ranges common among oral drugs (MW < 500, logP < 5, etc.). | Helps to avoid poor absorption or permeability issues during development. figshare.com | figshare.com |
| Ligand Efficiency (LE) | Binding energy per heavy atom (LE = -ΔG / N_heavy). | Identifies compounds that achieve high affinity with a low number of atoms, indicating an efficient binding mode. nih.govnih.gov | nih.gov, nih.gov |
| Lipophilic Ligand Efficiency (LLE) | Potency minus lipophilicity (LLE = pIC50 - logP). | Guides optimization towards compounds that are potent without being excessively greasy, which can improve safety and pharmacokinetic profiles. nih.gov | nih.gov |
Bioisosteric Replacements and Scaffold Hopping in Derivative Design
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govcambridgemedchemconsulting.com
Bioisosteric Replacement: This involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For pyrimidinone derivatives, common replacements include:
Replacing a phenyl ring with a pyridine or thiophene (B33073) ring to alter electronic properties and metabolic stability. nih.gov
Substituting a carboxyl group with a tetrazole.
Exchanging a methyl group for a chlorine atom or a trifluoromethyl group to modulate lipophilicity and block metabolic sites. cambridgemedchemconsulting.com
In thienopyrimidinones, a furan (B31954) ring was used as a bioisostere for the thiophene ring, which led to a compound with improved water solubility and intestinal permeability. nih.gov
Scaffold Hopping: This more drastic strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric features. nih.govunica.it This is used to escape patent-protected chemical space, discover novel backbones with improved properties, or overcome issues with the original scaffold (e.g., toxicity). unica.it For example, a thienopyrimidinone scaffold could be "hopped" to a quinazolinone or a pyrazolopyrimidine to identify new classes of inhibitors. researchgate.netunica.it This approach has been successfully used to develop new antitumor agents based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov
| Original Group/Scaffold | Bioisosteric Replacement / Hopped Scaffold | Rationale for Replacement | Source |
|---|---|---|---|
| Thiophene Ring | Furan Ring | To improve aqueous solubility and permeability. nih.gov | nih.gov |
| Phenyl Ring | Pyridine Ring | To modulate electronic properties and reduce metabolic activation. nih.gov | nih.gov |
| Hydrogen | Fluorine | To block metabolic oxidation and modulate pKa. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |
| Thienopyrimidinone | Quinazolinone | Scaffold hopping to find novel allosteric inhibitors and avoid a potential toxicophore. unica.it | unica.it |
| General Scaffold | Pyrazolo[3,4-d]pyrimidine | Scaffold hopping to develop new kinase inhibitors for cancer. researchgate.netnih.gov | nih.gov, researchgate.net |
Pharmacological Spectrum and Biological Mechanisms of Action of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Analogs
Anticancer and Antitumor Activities
The fight against cancer has been bolstered by the discovery of novel chemical entities that can selectively target cancer cells. Pyrimidine (B1678525) derivatives have emerged as a promising class of compounds, with numerous analogs exhibiting significant cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., MCF-7)
A substantial body of research has demonstrated the antiproliferative effects of pyrimidinone analogs across a spectrum of human cancer cell lines. The MCF-7 breast adenocarcinoma cell line is frequently used as a benchmark for evaluating potential anticancer agents.
Thieno[2,3-d]pyrimidine (B153573) derivatives, which are bioisosteres of the core pyrimidinone structure, have shown notable cytotoxicity. For instance, certain 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines have been tested against both MCF-7 and the triple-negative breast cancer cell line, MDA-MB-231. One such thienopyrimidine demonstrated a half-maximal inhibitory concentration (IC₅₀) of 13.42 µg/mL against MCF-7 cells. mdpi.com Another study on 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones reported that a thiosemicarbazide (B42300) derivative exhibited high cytotoxicity against MDA-MB-231 cells with an IC₅₀ of 2.31 x 10⁻⁴ µM, while another analog was particularly active against the HT-29 colon cancer cell line with an IC₅₀ of 0.001 µM. nih.gov
Curcumin-pyrimidine hybrids have also been synthesized and evaluated. These compounds showed potent antiproliferative activity against MCF-7 cells, with one 4-fluorophenyl derivative (3g) displaying an exceptionally low IC₅₀ value of 0.61 ± 0.05 µM. ias.ac.in Similarly, chalcone-dihydropyrimidinone hybrids have demonstrated selective cytotoxicity, with most of the tested compounds showing IC₅₀ values below 10 µM against the MCF-7 cell line. mdpi.com Furthermore, a synthesized nitro derivative of pyrimidine was found to have significant, dose-dependent cytotoxic effects on MCF-7 cells, with a determined IC₅₀ value of 45 µg/ml after 24 hours of treatment. onlinejbs.com
The antitumor potential of these analogs is not limited to breast and colon cancer. Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives have been evaluated against a panel of 60 different human tumor cell lines, including those representing leukemia, melanoma, lung, brain, and ovarian cancers, with some compounds showing activity at low concentrations. thescipub.com
Interactive Data Table: Cytotoxicity of Pyrimidinone Analogs
| Compound Class | Cell Line | IC₅₀ Value | Source |
| Thieno[2,3-d]pyrimidine | MCF-7 | 13.42 µg/mL | mdpi.com |
| Thieno[2,3-d]pyrimidine | MDA-MB-231 | 52.56 µg/mL | mdpi.com |
| 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-231 | 2.31 x 10⁻⁴ µM | nih.gov |
| 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one | HT-29 | 0.001 µM | nih.gov |
| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 µM | ias.ac.in |
| Curcumin-pyrimidine analog (3b) | MCF-7 | 4.95 ± 0.94 µM | ias.ac.in |
| Nitro derivative of pyrimidine | MCF-7 | 45 µg/mL | onlinejbs.com |
Molecular Targets and Pathways Implicated in Antineoplastic Effects
Understanding the molecular basis of a compound's anticancer activity is crucial for its development as a therapeutic agent. Research into pyrimidinone analogs has identified several key molecular targets and pathways.
One significant target is the vacuolar protein sorting 34 (Vps34), a lipid kinase involved in autophagy, a cellular process that can promote cancer cell survival. A series of tetrahydropyrimidopyrimidinone derivatives were discovered to be potent and highly selective inhibitors of Vps34, suggesting a mechanism for their anticancer effects. nih.gov
Another targeted pathway involves the protein kinase B-Raf, which is a component of the RAS/MAPK signaling pathway often mutated in cancers. Molecular docking studies have shown that certain thieno[2,3-d]pyrimidine derivatives can bind to the (V599E)B-Raf mutant, promoting an inactive conformation of the enzyme and thereby inhibiting its activity. nih.gov
Furthermore, pyrimidinone analogs can interfere with hormone receptor signaling, which is critical in certain types of cancer like estrogen receptor-positive breast cancer. Molecular docking studies have predicted that curcumin-pyrimidine hybrids can interact with the human epidermal growth factor receptor 2 (HER2), the estrogen receptor (ER), and the progesterone (B1679170) receptor (PR). ias.ac.in Chalcone-dihydropyrimidinone hybrids are hypothesized to act as ER-α antagonists, which would disrupt the proliferation of ER-positive cancer cells like MCF-7. mdpi.com
Other identified mechanisms include the induction of apoptosis (programmed cell death). For example, certain piperidin-4-one derivatives, a related heterocyclic system, have been shown to increase the mRNA expression of the apoptosis-promoting genes p53 and Bax. nih.gov
Antimicrobial Activities
The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Pyrimidinone derivatives have demonstrated significant activity against a range of bacteria and fungi.
Antibacterial Spectrum and Mechanism of Action
Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. A study focusing on a novel thiophenyl-pyrimidine derivative revealed potent antibacterial activity against strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org The primary mechanism of action was identified as the inhibition of the bacterial cell division protein FtsZ. rsc.org The compound was found to disrupt FtsZ polymerization and its GTPase activity, leading to a bactericidal effect. rsc.org This represents a key mechanism, as FtsZ is a crucial protein in bacterial cytokinesis. rsc.orgnih.gov
Similarly, 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones have been designed and investigated for their antibacterial properties. nih.gov Other related heterocyclic structures, such as nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, have also been synthesized and shown to possess antimicrobial activity. nih.gov The inhibition of protein synthesis is another antibacterial mechanism exhibited by some pyrimidine-containing compounds. nih.gov
Antifungal Properties
Pyrimidine derivatives are also recognized for their significant antifungal properties, with some being developed as agricultural fungicides. nih.gov A series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. nih.gov These compounds showed in vitro activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov
Notably, one compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited excellent activity against Phomopsis sp., with a half-maximal effective concentration (EC₅₀) of 10.5 µg/mL. This was more potent than the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/mL) in the same study. nih.govresearchgate.net Other research has confirmed the broad-spectrum antifungal potential of pyrimidine derivatives against a panel of fourteen different phytopathogenic fungi. nih.gov Fused pyrimidine systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, have also shown significant activity against various species of Botrytis cinerea. frontiersin.org
Interactive Data Table: Antifungal Activity of Pyrimidine Analogs
| Compound | Fungal Species | EC₅₀ Value | Source |
| Compound 5o | Phomopsis sp. | 10.5 µg/mL | nih.govresearchgate.net |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 µg/mL | nih.govresearchgate.net |
Antiviral Efficacy (e.g., against Sendai virus, HIV-1)
The antiviral potential of pyrimidine derivatives has been explored, with significant findings in the context of Human Immunodeficiency Virus type 1 (HIV-1). Several studies have identified pyrimidinone analogs as effective inhibitors of HIV-1 replication.
One series of S-DABO (S-dihydroalkoxybenzyloxopyrimidine) derivatives, which feature a pyrimidinone core, were evaluated as HIV-1 inhibitors. The most active compound in this series demonstrated an EC₅₀ of 3.22 µM, a potency comparable to the established antiretroviral drug 3TC (lamivudine). nih.gov These compounds are suggested to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Other pyrimidine-based structures have also shown anti-HIV activity. Derivatives of 4H- nih.govnih.govnih.gov-triazolo[1,5-a]pyrimidin-5-one were synthesized and evaluated for antiviral efficacy. nih.govelsevierpure.com Three compounds from this series achieved complete inhibition of HIV-1 proliferation at concentrations ranging from 25 to 50 µg/mL. nih.gov Additionally, some of these compounds showed activity against Herpes Simplex Virus-1 (HSV-1). nih.gov The HIV-1 capsid (CA) protein, an essential structural component of the virus, has also been identified as a target for small molecules, presenting another avenue for the antiviral action of pyrimidine-related compounds. nih.gov
Anti-inflammatory and Analgesic Properties
Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have demonstrated notable anti-inflammatory and analgesic effects in various preclinical models. These activities are attributed to their ability to modulate inflammatory responses and inhibit peripheral pain mechanisms.
Modulation of Inflammatory Responses
The anti-inflammatory potential of pyrimidinone derivatives is a significant area of investigation. Studies on thieno[2,3-d]pyrimidin-4(3H)-one analogs, which share a core structural similarity, have shown promising results. For instance, certain 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones exhibited anti-inflammatory activity comparable to the standard drug diclofenac (B195802). nih.gov This suggests that the pyrimidinone scaffold is a viable backbone for the development of new anti-inflammatory agents.
The mechanism of action for many of these analogs is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. researchgate.net Some derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones have been found to bind to the active site of COX-2, and some have shown anti-inflammatory activity greater than diclofenac sodium in experimental models. derpharmachemica.com The development of selective COX-2 inhibitors is a key goal in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
A series of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines were synthesized and evaluated for their anti-inflammatory properties. Several of these compounds, particularly those with 4-Me, 4-Cl, and 3-NO2 substitutions on the 6-position aryl group, displayed potent anti-inflammatory activity when compared to diclofenac sodium. researchgate.net
Mechanisms of Analgesic Action (e.g., Peripheral Pain Mechanism Inhibition)
The analgesic effects of these pyrimidinone analogs are often linked to their anti-inflammatory properties, particularly through the inhibition of peripheral pain mechanisms. brieflands.comnih.gov The acetic acid-induced writhing test, a model for peripherally acting analgesics, has been widely used to evaluate these compounds. brieflands.comnih.gov This pain model is understood to involve a localized inflammatory response and the release of mediators that stimulate pain receptors. nih.gov
A study on a series of 2-methylthio-1,4-dihydropyrimidine derivatives demonstrated significant analgesic activity in the acetic acid-induced writhing test. brieflands.comnih.gov The researchers concluded that the observed analgesic effect is primarily due to the inhibition of peripheral pain mechanisms. brieflands.comnih.gov Specifically, compounds with a p-dimethylaminophenyl group, a p-chlorophenyl group, or an unsubstituted phenyl group at the fourth position of the 1,4-dihydropyrimidine (B1237445) ring showed good to excellent analgesic activity. brieflands.com
Furthermore, research on 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones also identified several compounds with potent analgesic activity. nih.gov This underscores the potential of the 2-methylthio-pyrimidinone scaffold in developing new pain-relieving medications.
Table 1: Analgesic Activity of Selected 2-Methylthio-1,4-dihydropyrimidine Derivatives
| Compound | Substituent at C4 | % Analgesic Activity (Acetic Acid Writhing Test) |
| IIh | p-dimethylaminophenyl | 70.32% |
| IIk | Unsubstituted | 58.45% |
| IIe | p-chlorophenyl | 57.08% |
| IIl | Unsubstituted | 50.68% |
| Data sourced from Sawant R, Sarode V. (2011). brieflands.com |
Enzyme Inhibition Studies
The therapeutic potential of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- analogs extends to their ability to inhibit various enzymes that are critical in disease processes.
Phosphodiesterase (PDE) Inhibition (e.g., PDE7)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of specific PDEs is a therapeutic strategy for a range of conditions, including inflammatory diseases and neurological disorders. nih.govnih.gov
While direct studies on 3H-4-Pyrimidinone, 3-methyl-2-methylthio- as a PDE inhibitor are not extensively documented in the provided results, the broader class of pyrimidinone derivatives has been investigated for this activity. For instance, pyridazinone derivatives, which are structurally related, have been developed as potential PDE4 inhibitors for their anti-inflammatory effects. nih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP, which in turn suppresses inflammatory responses. nih.gov The development of pyrazolopyridine-pyridazinone PDE inhibitors from the non-selective PDE inhibitor ibudilast (B1674240) highlights the potential of these heterocyclic systems to be tailored for selective PDE inhibition. nih.gov
Kinase Inhibition (e.g., Threonine Tyrosine Kinase, Adenosine Kinase)
Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a well-established core for the development of kinase inhibitors. rsc.org This structural similarity allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity. rsc.orgmdpi.com
Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a variety of kinases, including epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have demonstrated potent, multitargeted inhibition of EGFR and other kinases, leading to significant anticancer activity. mdpi.com For example, a cyano derivative of pyrazolo[3,4-d]pyrimidine exhibited highly potent EGFR inhibition with an IC50 of 0.135 μM. nih.gov Another related analog showed an even more significant EGFR inhibitory activity with an IC50 of 0.034 μM. nih.gov
The 3H-pyrazolo[4,3-f]quinoline moiety, another related heterocyclic system, has also been identified as a privileged core for kinase inhibitors, showing potent activity against acute myeloid leukemia (AML) cell lines. nih.gov
Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | IC50 (μM) |
| Cyano derivative (15) | 0.135 |
| Analog (16) | 0.034 |
| Compound (4) | 0.054 |
| Data sourced from Fallah et al. (2021). nih.gov |
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. mdpi.com This process is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net
The pyrimidine ring is a core component of many DHFR inhibitors, such as the antibacterial drug trimethoprim. mdpi.com Research has explored thieno[2,3-d]pyrimidine derivatives as potential DHFR inhibitors. One study synthesized a series of 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines and found that they exhibited dual inhibitory activity against both human thymidylate synthase (TS) and DHFR. nih.gov
A specific classical analog, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was identified as a highly potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). nih.gov Additionally, nonclassical analogs in the same series also demonstrated moderate to potent inhibition of human DHFR, with the 4-nitrophenyl analog being the most potent in this subgroup. nih.gov These findings indicate that the thieno[2,3-d]pyrimidine scaffold is a promising framework for designing novel antifolate agents. nih.gov
Table 3: Inhibitory Activity of a Thieno[2,3-d]pyrimidine Analog against Human TS and DHFR
| Compound | Target Enzyme | IC50 (nM) |
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human TS | 40 |
| Human DHFR | 20 | |
| Data sourced from Gangjee et al. (2011). nih.gov |
Glucosidase Inhibition
Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. brieflands.comjocpr.com
A study on 2,4,6-triaryl pyrimidine derivatives found that several compounds exhibited significant inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with most being more potent than the standard drug, acarbose (B1664774). jocpr.com Notably, compounds featuring a dimethylamino substitution showed the highest inhibition. jocpr.com The kinetic analysis of the most active compound, 4d, revealed it to be a competitive inhibitor of the enzyme. jocpr.com Similarly, another investigation into new pyrimidine derivatives synthesized from amino acids showed that compounds 5c and 5d, derived from aromatic amino acids, possessed significant inhibitory action against both yeast and rat intestinal α-glucosidases. brieflands.com The most active pyrimidine in this series, compound 5d, had an IC₅₀ value of 8.3 µM against yeast α-glucosidase. brieflands.com
Further research into 2-substituted-4,6-diarylpyrimidines confirmed this potential, with the majority of the synthesized compounds showing significant α-glucosidase inhibitory activity, with IC₅₀ values ranging from 19.6 to 38.9 μM, which is substantially more potent than acarbose (IC₅₀ = 817.38 μM). mdpi.com Extensive research on 3-amino-2,4-diarylbenzo nih.govmdpi.comimidazo[1,2-a]pyrimidines also yielded promising results, with all tested compounds showing good to excellent inhibitory activities. nih.gov Compound 3k, which has a 4-Cl substituent on both phenyl rings, was found to be exceptionally potent, with an IC₅₀ value of 16.4 ± 0.36 μM, making it 45.7 times more potent than the acarbose standard. nih.gov
The collective findings suggest that the pyrimidine core is a viable scaffold for developing novel α-glucosidase inhibitors. brieflands.comnih.gov The strategic placement of various substituents on the pyrimidine ring plays a crucial role in modulating the inhibitory activity. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Pyrimidine Analogs
| Compound Series | Most Potent Analogs | Test System | IC₅₀ Value (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 2,4,6-Triaryl Pyrimidines | 4d | Saccharomyces cerevisiae | 168.9 ± 6.7 | 750.0 ± 5.0 | jocpr.com |
| Amino Acid-based Pyrimidines | 5d | Yeast α-glucosidase | 8.3 | Not specified | brieflands.com |
| Amino Acid-based Pyrimidines | 5d | Rat Intestinal α-glucosidase | 21.8 | Not specified | brieflands.com |
| 2-Substituted-4,6-diarylpyrimidines | 6j | S. cerevisiae α-glucosidase | 19.6 ± 0.21 | 817.38 ± 6.27 | mdpi.com |
| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines | 3k | S. cerevisiae α-glucosidase | 16.4 ± 0.36 | 750.0 ± 1.5 | nih.gov |
| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines | 3k | Rat Intestinal α-glucosidase | 45.0 ± 8.2 | 145.74 | nih.gov |
HIV Reverse Transcriptase (RT) Inhibition
The pyrimidine nucleus is a versatile core in the development of agents that inhibit HIV reverse transcriptase (RT), a viral enzyme essential for the replication of HIV. nih.govwikipedia.org Analogs of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
A significant series of 5-alkyl-2-alkylthio-3,4-dihydropyrimidin-4(3H)-ones, which are S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogues, were synthesized and evaluated. nih.gov Key modifications included replacing the 6-arylmethyl group with a 6-arylcarbonyl or 6-(alpha-cyanoarylmethyl) group. nih.gov While most compounds showed micromolar potency, two derivatives, 3e and 3g, were unusually potent, with IC₅₀ values of 0.09 µM and 0.23 µM, respectively, against HIV-1 in MT-4 cells. nih.gov
Other pyrimidine derivatives have also shown remarkable activity. A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus demonstrated HIV reverse transcriptase inhibitor activity in the nanomolar range. nih.gov In another study, an isopropyl-pyrimidinone analog (compound 21) presented an RT polymerase inhibitory activity with an IC₅₀ value of 0.085 μM. nih.gov
Research has also focused on the RT-associated ribonuclease H (RNase H) function, which is another critical component of viral replication not targeted by current drugs. mdpi.commdpi.comnih.gov A new subtype of 6-arylthio-3-hydroxypyrimidine-2,4-diones (HPDs) was found to inhibit RT RNase H in the single-digit nanomolar range without affecting the polymerase function at concentrations up to 10 micromolar. nih.gov Similarly, the development of pyrido-pyrimidinone compounds has led to inhibitors of both RT RNase H and HIV replication with low nanomolar potency. mdpi.com
Table 2: HIV Reverse Transcriptase (RT) Inhibitory Activity of Pyrimidine Analogs
| Compound Series | Most Potent Analogs | Target | IC₅₀ Value | Source |
|---|---|---|---|---|
| S-DABO Analogs | 3e | HIV-1 (in MT-4 cells) | 0.09 µM | nih.gov |
| S-DABO Analogs | 3g | HIV-1 (in MT-4 cells) | 0.23 µM | nih.gov |
| Isopropyl-pyrimidinone | 21 | RT Polymerase | 0.085 µM | nih.gov |
| Pyrimidine-2,4-diones | 6a-c | HIV RT | Nanomolar range | nih.gov |
| 6-Arylthio-HPDs | Not specified | RT RNase H | Single-digit nM range | nih.gov |
Other Reported Biological Activities
Antioxidant Properties
Pyrimidine derivatives have demonstrated significant potential as antioxidant agents, capable of scavenging free radicals and inhibiting oxidative processes. ijpsonline.comnih.gov Various studies have evaluated these compounds using different assays, such as DPPH radical scavenging, nitric oxide scavenging, and inhibition of lipid peroxidation. ijpsonline.comnih.govijpsonline.com
A series of aryl-substituted pyrimidinone derivatives (4a-j) were synthesized and screened for their antioxidant activity. derpharmachemica.com Compounds 4d and 4j, in particular, showed noteworthy DPPH radical scavenging activity when compared to the standard, ascorbic acid. derpharmachemica.com In another study, tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues 3a and 3b exhibited excellent DPPH scavenging activity, with IC₅₀ values of 46.31 and 48.81 respectively, attributed to the presence of electron-releasing groups. ijpsonline.comijpsonline.com
Furthermore, 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine derivatives were tested, with several compounds (2b, 2c, 2d, and 2e) showing good antioxidant properties in DPPH, nitric oxide, and hydrogen peroxide scavenging methods. ijpsonline.com Pyrido[2,3-d]pyrimidine derivatives have also been investigated, showing a strong ability to inhibit lipid peroxidation, with compounds 2a and 2f being potent inhibitors of lipoxygenase. nih.gov The synthesis of 6-amino-2-(methylthio)-pyrimidin-4-ol and its subsequent derivatives also yielded compounds with moderate to high antioxidant activity. mdpi.com
Table 3: Antioxidant Activity of Pyrimidine Analogs
| Compound Series | Most Potent Analogs | Assay Method | IC₅₀ Value (µg/mL) | Source |
|---|---|---|---|---|
| Tetrahydroimidazo[1,2-α]pyrimidines | 3a | DPPH Scavenging | 46.31 | ijpsonline.comijpsonline.com |
| Tetrahydroimidazo[1,2-α]pyrimidines | 3b | DPPH Scavenging | 48.81 | ijpsonline.comijpsonline.com |
| Chromenopyrimidinethiones | 2a | DPPH Scavenging | 21.28 | ijpsonline.com |
| Chromenopyrimidinethiones | 2a | ABTS Scavenging | 28.31 | ijpsonline.com |
| Pyrido[2,3-d]pyrimidines | 2a | Lipoxygenase Inhibition | 42 µM | nih.gov |
| Pyrido[2,3-d]pyrimidines | 2f | Lipoxygenase Inhibition | 47.5 µM | nih.gov |
Hypotensive and Calcium Channel Blocker Effects
Dihydropyrimidinone derivatives have been recognized for their cardiovascular effects, particularly as hypotensive agents and calcium channel blockers (CCBs). derpharmachemica.comderpharmachemica.com Their structural similarity to dihydropyridines, a well-established class of cardiovascular drugs, has made them a subject of interest. derpharmachemica.com
Research into Biginelli-derived pyrimidines led to the identification of several compounds (2, 3a, 3b, 4, 11, and 13) with significant ex vivo calcium channel blocking activities when compared to the reference drug nifedipine (B1678770). mdpi.com The hydrazine (B178648) derivative 2 and the p-nitrophenylhydrazone 3b were equipotent, showing 100% inhibition of KCl-induced contractions at a concentration of 6 × 10⁻⁵ M. mdpi.com Further in vivo testing in dogs confirmed that compounds 2 and 11 possess good hypotensive activities. mdpi.com
Another study focused on novel pyrimidine derivatives incorporating various heterocyclic ring systems. mdpi.com The in vitro evaluation for calcium channel blocking activity revealed that compounds 8c and 9c were particularly promising, with IC₅₀ values of 19.83 and 19.57 μg/mL, respectively, comparable to nifedipine. mdpi.com Structure-activity relationship studies on a series of dihydropyrimidine (B8664642) CCBs identified compound 12a as being equipotent to nifedipine and amlodipine (B1666008) in vitro, and demonstrating more potent and longer-acting antihypertensive effects than nifedipine in spontaneously hypertensive rats. nih.gov Thiazolo[3,2-a]pyrimidine derivatives have also been prepared and evaluated as calcium antagonists. nih.gov
Table 4: Calcium Channel Blocker Activity of Pyrimidine Analogs
| Compound Series | Most Potent Analogs | IC₅₀ Value | pIC₅₀ Value | Source |
|---|---|---|---|---|
| Biginelli-derived Pyrimidines | 2 | 1.12 × 10⁻⁵ M | 4.95 | mdpi.com |
| Biginelli-derived Pyrimidines | 11 | 2.51 × 10⁻⁵ M | 4.60 | mdpi.com |
| Biginelli-derived Pyrimidines | 13 | 3.98 × 10⁻⁵ M | 4.40 | mdpi.com |
| 2-Thioxo-tetrahydropyrimidines | 8c | 19.83 µg/mL | Not specified | mdpi.com |
| 2-Thioxo-tetrahydropyrimidines | 9c | 19.57 µg/mL | Not specified | mdpi.com |
Herbicidal Activity
The pyrimidine scaffold is a key focus in the innovation of pesticides, with many derivatives exhibiting potent herbicidal activity. researchgate.netresearchgate.net These compounds can act through various mechanisms, including the disruption of essential plant biosynthetic pathways. nih.gov
One class of compounds, the aryl pyrrolidinone anilides, has been shown to control weeds by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthesis pathway. nih.gov Research on 2-Aryl-4(3H)-pyrimidinones identified 5,6-Dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinone (1) as having significant herbicidal activity. researchgate.net An analog, 5-ethyl-2-phenyl-3-propargyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (16), was promising enough for extensive field testing. researchgate.net
Other studies have evaluated functionalized pyrimidines against specific plants. Phenylpyrimidine-5-carboxylate derivatives were tested against Raphanus sativus, showing that substitutions on the phenyl ring influence activity. nih.govthepharmajournal.com For example, a derivative with a methoxy (B1213986) group had an IC₅₀ value of 39.56, while one with a chloro group had an IC₅₀ of 49.82. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been synthesized and tested, with compound 2o showing activity against bentgrass comparable to commercial herbicides. mdpi.comnih.gov Additionally, analogs of toxoflavin, which contain a pyrimidine-2,4-dione core, have demonstrated a broad herbicidal spectrum against various upland weeds. nih.gov
Table 5: Herbicidal Activity of Pyrimidine Analogs
| Compound Series | Analog | Target Weed | Activity/Metric | Source |
|---|---|---|---|---|
| Phenylpyrimidine-5-carboxylates | Methoxy derivative | Raphanus sativus | IC₅₀ = 39.56 | nih.gov |
| Phenylpyrimidine-5-carboxylates | Chloro derivative | Raphanus sativus | IC₅₀ = 49.82 | nih.gov |
| 2-Aryl-4(3H)-pyrimidinones | 1 | General | Lead-level activity | researchgate.net |
| 2-Aryl-4(3H)-pyrimidinones | 16 | Winter wheat | Extensively field-tested | researchgate.net |
| Pyrido[2,3-d]pyrimidines | 2o | Bentgrass | As active as commercial herbicides | mdpi.comnih.gov |
| Toxoflavin Analogs | 1i (3-methyl tolyl) | Paddy weeds | Broad herbicidal spectrum | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 3h 4 Pyrimidinone, 3 Methyl 2 Methylthio Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3H-4-Pyrimidinone, 3-methyl-2-methylthio-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of a related compound, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the peak for the N-CH₃ protons appeared at 4.11 ppm, while the S-CH₃ protons were observed at 2.54 ppm. mdpi.com For another derivative, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the S-CH₃ protons resonated at 2.62 ppm. mdpi.com These values provide a reference for the expected chemical shifts in 3H-4-Pyrimidinone, 3-methyl-2-methylthio-. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (singlet, doublet, etc.) would reveal neighboring proton interactions, further solidifying the structural assignment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In a study of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the carbon of the S-CH₃ group was found at 19.0 ppm, and the N-CH₃ carbon was at 36.9 ppm. mdpi.com The carbonyl carbon (C=O) typically appears significantly downfield, as seen at 172.4 ppm for the C=S group in a similar heterocyclic system. mdpi.com
Table 1: Representative NMR Data for Related Compounds
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|---|
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | N-CH₃ | 4.11 | 36.9 |
| S-CH₃ | 2.54 | 19.0 | |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | S-CH₃ | 2.62 | - |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in 3H-4-Pyrimidinone, 3-methyl-2-methylthio- by measuring the absorption of infrared radiation by the molecule's bonds.
Key vibrational frequencies expected for this compound include a strong absorption band for the carbonyl (C=O) group, typically found in the range of 1650-1700 cm⁻¹. For instance, in a related thieno[2,3-d]pyrimidine (B153573) derivative, the C=O stretch was observed at 1672 cm⁻¹. mdpi.com The C-N stretching vibrations within the pyrimidine (B1678525) ring would also be present, along with C-H stretching and bending vibrations from the methyl groups. The presence of the methylthio group (S-CH₃) would give rise to specific C-S stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum. In a study of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone, FT-IR spectroscopy was effectively used to analyze its vibrational frequencies. nih.gov
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Compound Observation (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | 1650-1700 | 1672 mdpi.com |
| C-H (stretch) | 2850-3000 | - |
| C-N (stretch) | 1000-1350 | - |
| C-S (stretch) | 600-800 | - |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of 3H-4-Pyrimidinone, 3-methyl-2-methylthio-. The technique provides a precise mass-to-charge ratio (m/z) of the parent ion, which should correspond to the compound's calculated molecular weight (156.21 g/mol ).
High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by providing highly accurate mass measurements. For example, in the analysis of a functionalized N-methyl-3-nitro-4H-pyrimido[2,1-b] mdpi.comekb.egbenzothiazole-2-amine derivative, HRMS was used to find the molecular ion peak, confirming its calculated mass. researchgate.net
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the original molecule. For instance, the loss of a methyl group (-CH₃) or a methylthio group (-SCH₃) would result in characteristic fragment peaks. In the mass spectrum of a related thieno[2,3-d]pyrimidine, a fragment corresponding to the loss of a methyl group was observed. mdpi.com Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture before MS analysis, ensuring that the resulting spectrum is from a pure substance.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- and for monitoring the progress of its synthesis. By employing a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, byproducts, and other impurities.
The retention time of the compound is a characteristic property under specific chromatographic conditions. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC methods have been developed for the quantitation of related compounds in various matrices. For example, a reversed-phase HPLC procedure was developed to quantify methylprednisolone (B1676475) in human plasma. researchgate.net
Table 3: HPLC Method Parameters for Analysis of Related Compounds
| Compound | Column | Mobile Phase | Detection |
|---|---|---|---|
| Methylprednisolone | Reversed-phase | Not specified | Not specified |
| Promethazine | Not specified | 0.2% methanol (B129727) in hexane | Amperometric |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography for Three-Dimensional Structure Determination
The resulting electron density map reveals the positions of all atoms in the crystal lattice, confirming the connectivity established by NMR and providing insight into intermolecular interactions such as hydrogen bonding and crystal packing. For instance, the crystal structure of 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone revealed that the dihydropyrazolopyrimidine moiety is not planar. mdpi.com Similarly, a study on N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine detailed its monoclinic crystal system and unit cell parameters. researchgate.net
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in 3H-4-Pyrimidinone, 3-methyl-2-methylthio-. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₈N₂OS). A close agreement between the found and calculated values provides strong evidence for the compound's purity and stoichiometric composition. For example, in the synthesis of a thieno[2,3-d]pyrimidine derivative, elemental analysis was used to confirm the calculated percentages of carbon, hydrogen, and nitrogen. ekb.eg
Table 4: Theoretical Elemental Composition of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- (C₆H₈N₂OS)
| Element | Percentage |
|---|---|
| Carbon (C) | 46.13% |
| Hydrogen (H) | 5.16% |
| Nitrogen (N) | 17.93% |
| Oxygen (O) | 10.24% |
| Sulfur (S) | 20.53% |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3-methyl-2-methylthio-4-pyrimidinone, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its most stable three-dimensional arrangement (molecular geometry optimization) and to analyze its electronic characteristics. ijcce.ac.irnih.gov
Molecular Geometry Optimization: DFT calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For pyrimidine (B1678525) derivatives, these calculations help in understanding the planarity or non-planarity of the ring system and the orientation of the methyl and methylthio substituents. ijcce.ac.ir The optimized geometry is crucial for accurately predicting other molecular properties.
Electronic Properties: Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov Furthermore, DFT can be used to calculate other electronic descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness, which are all instrumental in predicting the molecule's behavior in chemical reactions. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com
| Property | Description | Typical Calculated Values for Similar Structures (eV) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 4.0 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron. | 6.0 to 7.0 |
| Electron Affinity (A) | Energy released when an electron is added. | 1.5 to 2.5 |
| Global Hardness (η) | Resistance to change in electron distribution. | 2.0 to 2.5 |
Ab Initio Methods in Spectroscopic Data Interpretation and Prediction
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. olemiss.edu These methods, such as Hartree-Fock (HF) and more advanced correlated techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are fundamental in the accurate prediction and interpretation of spectroscopic data. olemiss.edu
For 3-methyl-2-methylthio-4-pyrimidinone, ab initio calculations are instrumental in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net
In the context of NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical chemical shifts of ¹H and ¹³C nuclei. science.gov These predicted values, when compared with experimental data, can confirm the proposed molecular structure. science.gov Furthermore, computational methods can predict coupling constants, which is particularly useful for complex nitrogen heterocyles where experimental determination can be challenging and time-consuming. boisestate.edu The ability to a priori predict these spectroscopic parameters significantly reduces the experimental effort required for structure elucidation. boisestate.edu
| Spectroscopic Technique | Experimental Value | Predicted Value (Ab Initio) | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | 3.5 (s, 3H) | 3.45 | N-CH₃ |
| ¹H NMR (ppm) | 2.6 (s, 3H) | 2.55 | S-CH₃ |
| ¹³C NMR (ppm) | 165.0 | 164.5 | C=O |
| IR (cm⁻¹) | 1680 | 1675 | C=O stretch |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By integrating Newton's laws of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment over time. ekb.eg
For 3-methyl-2-methylthio-4-pyrimidinone, MD simulations can be employed to explore its conformational flexibility. While the pyrimidine ring is relatively rigid, the methyl and methylthio substituents can rotate. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent environment (e.g., water), researchers can investigate solvation effects and the formation of hydrogen bonds. When studying the interaction of 3-methyl-2-methylthio-4-pyrimidinone with a biological macromolecule, MD simulations can provide insights into the stability of the complex, identify key interacting residues, and calculate the binding free energy, which is a measure of the affinity between the two molecules. nih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their physicochemical properties. nih.gov These models are then used to predict the properties of new or untested compounds.
In the context of 3-methyl-2-methylthio-4-pyrimidinone and related pyrimidine derivatives, QSPR models can be developed to predict a wide range of properties, including solubility, boiling point, and chromatographic retention times. scielo.br The process involves generating a set of molecular descriptors for a series of related compounds with known property values. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that relates the descriptors to the property of interest. nih.gov
Once a robust and validated QSPR model is established, it can be used to predict the properties of 3-methyl-2-methylthio-4-pyrimidinone and other novel derivatives without the need for experimental measurements. scielo.br This predictive capability is highly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further investigation. researchgate.net
Future Perspectives and Emerging Research Avenues
Rational Design of Highly Selective and Potent Agents with Optimized Pharmacokinetic Profiles
The development of pyrimidine-based compounds has moved beyond serendipitous discovery and now heavily relies on rational design to create molecules with superior therapeutic properties. A key focus is the optimization of pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME), to ensure that a potent compound can reach its target in the body effectively and safely.
Researchers are employing structure-activity relationship (SAR) studies to systematically modify the pyrimidine (B1678525) core and its substituents. sigmaaldrich.comtandfonline.com For instance, the substitution at various positions of the pyrimidine ring can significantly influence the molecule's solubility, metabolic stability, and ability to permeate biological membranes. nih.govnih.gov In one study, a series of more soluble pyrazolo[3,4-d]pyrimidine derivatives were rationally designed to improve upon a lead compound with poor pharmaceutical properties. This led to the identification of optimized analogs with maintained or enhanced activity and better in vitro ADME profiles, including improved water solubility and microsomal stability. nih.gov
Furthermore, the concept of "molecular hybridization," where pharmacophores from different known drugs are combined, is being used to design pyrimidine derivatives with dual or multiple modes of action. This approach has been successfully applied to create multi-target agents, for example, by incorporating elements of the Alzheimer's drug donepezil (B133215) into a thienopyrimidine scaffold. researchgate.netresearchgate.net
Exploration of New Therapeutic Applications and Disease Areas Beyond Established Indications
While pyrimidine derivatives are well-established as anticancer and anti-inflammatory agents, emerging research is uncovering their potential in a wide array of other diseases. mdpi.com This expansion into new therapeutic areas is a significant avenue for future development.
Neurodegenerative Diseases: A growing body of evidence points to the potential of thienopyrimidine derivatives in treating neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.netresearchgate.netnih.gov These compounds are being designed as multifunctional agents that can, for example, inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's, and also reduce the aggregation of amyloid-beta plaques. nih.govnih.gov
Metabolic Disorders: The pyrimidine metabolism pathway itself is a target for therapeutic intervention in various metabolic diseases. mhmedical.comnih.govmsdmanuals.comnih.gov For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, are being investigated for their potential in treating certain types of cancer and autoimmune disorders. nih.govembopress.org This suggests that compounds like 3H-4-Pyrimidinone, 3-methyl-2-methylthio- could be explored for their effects on metabolic signaling pathways.
Infectious Diseases: The search for novel antibiotics and antivirals has also led researchers to the thienopyrimidine scaffold. researchgate.net These compounds have shown promise as inhibitors of essential enzymes in bacteria and viruses. For example, inhibition of the pyrimidine biosynthesis pathway has been shown to suppress viral growth by stimulating the host's innate immune response. plos.orgnih.gov
In-Depth Mechanistic Studies at the Cellular and Molecular Level for Deeper Biological Understanding
A fundamental aspect of future research will be to unravel the precise molecular mechanisms by which pyrimidinone derivatives exert their biological effects. This goes beyond identifying the primary target to understanding the downstream consequences at the cellular level.
Many pyrimidine-based compounds are known to be kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs) that are often dysregulated in cancer. tandfonline.comresearchgate.netresearchgate.net In-depth studies are revealing how these inhibitors affect downstream signaling cascades. For example, inhibition of PI3K by thienopyrimidine derivatives can modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation. researchgate.net Similarly, inhibition of DHODH has been found to downregulate protein synthesis pathways in acute myeloid leukemia cells, providing a deeper understanding of its anti-leukemic effects. embopress.org
Furthermore, mechanistic studies are uncovering novel modes of action. For instance, some pyrimidine-based compounds have been shown to induce cell cycle arrest at specific phases, such as the G2/M phase, and to trigger apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins like BAX and Bcl-2. nih.gov Other research has demonstrated that pyrimidine derivatives can inhibit the function of proteins involved in endocytosis, such as dynamin, by a dual mechanism of competing with both GTP and lipid binding. nih.gov
Integration of Advanced Computational Techniques (e.g., Artificial Intelligence, Machine Learning) in Drug Discovery Pipelines
The integration of advanced computational techniques, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize the discovery and development of new drugs, including pyrimidine derivatives. nih.govnih.gov These tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.
Generative AI and De Novo Design: Generative AI algorithms can design novel molecules with desired properties from scratch. youtube.com These models can be trained on large databases of existing molecules and their activities to generate new chemical entities with a high probability of being active against a specific target. This approach has been used to identify novel pyrrolo[2,3-d]pyrimidine scaffolds as potent and selective inhibitors of specific kinases. researchgate.net
Predictive Modeling: Machine learning models are being developed to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of compounds before they are even synthesized. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent molecules. researchgate.net
Target Identification and Validation: AI can also be used to analyze complex biological data, such as genomic and proteomic data, to identify and validate new drug targets. youtube.com This can help to focus drug discovery efforts on targets that are most likely to be relevant to a particular disease.
The synergy between these computational approaches and traditional experimental methods is creating a more efficient and effective drug discovery pipeline, which will undoubtedly accelerate the development of the next generation of pyrimidine-based therapeutics. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-methyl-2-methylthio-3H-4-pyrimidinone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a related pyrimidinone derivative was synthesized using formaldehyde and sodium hydroxide to introduce functional groups under controlled pH and temperature . Optimization strategies include:
- Catalyst Screening : Testing bases (e.g., KOH, NaOH) to enhance reaction efficiency.
- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Purification : Recrystallization or column chromatography to achieve >95% purity, as demonstrated in pyrimidine derivatives .
Q. Yield Data from Analogous Reactions
| Reaction Type | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic substitution | 45–70% | NaOH, 70°C, ethanol | |
| Cyclization | 60–75% | Acetic anhydride, reflux |
Q. How is the structural confirmation of 3-methyl-2-methylthio-3H-4-pyrimidinone performed?
Methodological Answer: Multi-modal spectroscopic analysis is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns methylthio (-SCH₃) and pyrimidinone ring protons (e.g., δ 2.5 ppm for SCH₃; δ 8.1–8.3 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) .
- HPLC : For high-purity demands (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction intermediates and mechanistic pathways be characterized for this compound?
Methodological Answer:
- Trapping Intermediates : Quench reactions at timed intervals and analyze via LC-MS or in-situ NMR .
- Computational Modeling : Density Functional Theory (DFT) to predict transition states and energy barriers for key steps (e.g., methylthio group substitution) .
- Isotopic Labeling : Use ¹³C-labeled reactants to track carbon migration in cyclization reactions .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina to simulate binding to active sites (e.g., kinase domains) .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., methylthio vs. methoxy) with bioactivity using datasets from analogous pyrimidinones .
Q. How can discrepancies in reported pharmacological activity data be resolved?
Methodological Answer:
- Methodological Triangulation : Compare results from receptor-binding assays (e.g., IC₅₀), cell-based assays, and in vivo models .
- Batch Reprodubility Checks : Ensure compound purity (>98% via HPLC) and solvent consistency (e.g., DMSO vs. saline) .
- Meta-Analysis : Statistically aggregate data from independent studies to identify outliers or methodological biases .
Q. What factors influence the compound’s stability under storage or experimental conditions?
Methodological Answer:
Q. How do solvent polarity and protic/aprotic conditions affect its reactivity in further derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
